

# Application Notes and Protocols for Intraperitoneal Injection of MCC950 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | MCC950 sodium |           |
| Cat. No.:            | B606777       | Get Quote |

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intraperitoneal (IP) injection of MCC950, a potent and specific inhibitor of the NLRP3 inflammasome, in mouse models of inflammatory diseases.

### **Introduction to MCC950**

MCC950 is a small molecule inhibitor that specifically targets the NLRP3 inflammasome, a key component of the innate immune system.[1] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of proinflammatory cytokines IL-1β and IL-18.[2][3] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions. MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing its oligomerization and subsequent activation of caspase-1.[1] This specificity makes MCC950 a valuable tool for studying the role of the NLRP3 inflammasome in disease and a potential therapeutic agent.

# Mechanism of Action: NLRP3 Inflammasome Inhibition

The activation of the NLRP3 inflammasome is a two-step process:

 Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines.[3][4][5]







Activation (Signal 2): A second stimulus, such as ATP, crystalline substances, or toxins, leads
to the assembly of the NLRP3 inflammasome complex.[3][4] This complex consists of
NLRP3, the adaptor protein ASC, and pro-caspase-1.[5]

Assembled NLRP3 activates pro-caspase-1 into its active form, caspase-1. Caspase-1 then cleaves pro-IL-1 $\beta$  and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, driving the inflammatory response.[2][3] MCC950 intervenes in the activation step, preventing the conformational change in NLRP3 required for inflammasome assembly.[1]





Click to download full resolution via product page

NLRP3 Inflammasome Signaling Pathway and MCC950 Inhibition.



## **Quantitative Data Summary**

The following tables summarize the dosages, vehicles, and administration frequencies of MCC950 used in various mouse models as reported in the literature.

| Parameter               | Details                         | Reference                                    |
|-------------------------|---------------------------------|----------------------------------------------|
| Dosage Range            | 10 - 50 mg/kg                   | [6][7][8][9]                                 |
| Vehicle                 | Phosphate-buffered saline (PBS) | [6][7][9][10][11][12]                        |
| Route of Administration | Intraperitoneal (IP) injection  | [6][7][8][9][10][11][12][13][14]<br>[15][16] |
| Injection Volume        | 0.2 - 0.4 mL/kg                 | [6][10][13]                                  |



| Mouse Model                                                   | MCC950<br>Dosage | Administration<br>Frequency                | Key Findings                                                     | Reference |
|---------------------------------------------------------------|------------------|--------------------------------------------|------------------------------------------------------------------|-----------|
| Experimental Autoimmune Encephalomyeliti s (EAE)              | 10 mg/kg         | Daily or every 2<br>days                   | Attenuated disease severity and neurological impairment.         | [15][17]  |
| Isoflurane-<br>induced<br>Cognitive<br>Impairment             | 10 mg/kg         | Single dose 30<br>min before<br>isoflurane | Ameliorated cognitive impairment and reduced neuroinflammatio n. | [6][10]   |
| Spinal Cord<br>Injury (SCI)                                   | 10 or 50 mg/kg   | 1 and 3 hours<br>post-SCI                  | Improved motor function and reduced inflammation.                | [9]       |
| Diabetic<br>Encephalopathy<br>(db/db mice)                    | 10 mg/kg         | Daily for 12<br>weeks                      | Ameliorated anxiety-like behaviors and cognitive disorders.      | [12]      |
| Form-Deprivation<br>Myopia                                    | 10 mg/kg         | Not specified                              | Inhibited the progression of myopia.                             | [13][16]  |
| Lipopolysacchari<br>de (LPS)-<br>induced Lung<br>Inflammation | 50 mg/kg         | Not specified                              | Suppressed neutrophil and macrophage accumulation in the lungs.  | [8]       |
| Aortic Aneurysms and Dissections                              | Not specified    | Daily                                      | Prevented aortic aneurysm and dissection formation.              | [11]      |



| Cholestatic Liver<br>Injury | Not specified    | Not specified                              | Alleviated liver injury and fibrosis.                               |          |
|-----------------------------|------------------|--------------------------------------------|---------------------------------------------------------------------|----------|
| Acute<br>Pancreatitis       | 5 mg/mL solution | Single dose at<br>the time of<br>induction | Reduced inflammatory response and delayed pancreatitis progression. | [14][18] |

# **Experimental Protocols**Preparation of MCC950 for Injection

- Reconstitution: MCC950 is typically supplied as a powder. Reconstitute the powder in a sterile vehicle. Phosphate-buffered saline (PBS) is the most commonly used vehicle.[6][7][9]
   [10][11][12]
- Concentration: The final concentration of the MCC950 solution will depend on the desired dosage and the injection volume. For a 10 mg/kg dose in a 25g mouse with an injection volume of 0.2 mL, the required concentration would be 1.25 mg/mL. Some studies have used concentrations up to 5 mg/mL or even 50 mg/mL.[7][9][13][14][16]
- Solubilization: Ensure MCC950 is fully dissolved in the vehicle. Gentle warming or vortexing may be required.
- Sterility: All preparation steps should be performed under sterile conditions to prevent contamination. Filter the final solution through a 0.22 μm sterile filter.

## **Intraperitoneal Injection Procedure in Mice**

The following workflow outlines the key steps for performing an intraperitoneal injection of MCC950 in mice.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. invivogen.com [invivogen.com]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

## Methodological & Application





- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 7. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 8. MCC950, a NLRP3 inhibitor, ameliorates lipopolysaccharide-induced lung inflammation in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the NLRP3 Inflammasome With Inhibitor MCC950 Prevents Aortic Aneurysms and Dissections in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Injection of MCC950 Inhibits the Progression of Myopia in Form-Deprivation Myopic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NLRP3 inflammasome inhibitor MCC950 can reduce the damage of pancreatic and intestinal barrier function in mice with acute pancreatitis PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] NLRP3 inflammasome inhibitor MCC950 can reduce the damage of pancreatic and intestinal barrier function in mice with acute pancreatitis | Semantic Scholar [semanticscholar.org]







 To cite this document: BenchChem. [Application Notes and Protocols for Intraperitoneal Injection of MCC950 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606777#intraperitoneal-injection-guide-for-mcc950-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com